molecular formula C10H14F2N2O B2420454 N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide CAS No. 2093469-82-8

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B2420454
CAS No.: 2093469-82-8
M. Wt: 216.232
InChI Key: IKLFSDFDPBTXBS-QMMMGPOBSA-N
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Description

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide is a synthetic organic compound with a unique structure characterized by a cyclobutane ring substituted with cyano and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving cycloheptatriene and maleic anhydride.

    Introduction of Fluorine Atoms: The difluorocyclobutane moiety is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanide salts.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or carboxamide groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide exerts its effects involves interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide: shares structural similarities with other cyclobutane derivatives and fluorinated compounds.

    Examples: 3,3-difluorocyclobutanecarboxylic acid, 1-cyano-2-methylpropylamine.

Uniqueness

  • The presence of both cyano and carboxamide groups in the same molecule provides unique reactivity and interaction profiles.
  • The difluorocyclobutane ring imparts stability and resistance to metabolic degradation, enhancing its potential as a drug candidate.

Properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-3,3-difluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O/c1-6(2)8(5-13)14-9(15)7-3-10(11,12)4-7/h6-8H,3-4H2,1-2H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFSDFDPBTXBS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NC(=O)C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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